![molecular formula C17H22N2O3 B3084619 2,2-Dimethyl-3-[(4-phenylpiperazin-1-YL)carbonyl]-cyclopropanecarboxylic acid CAS No. 1142214-43-4](/img/structure/B3084619.png)
2,2-Dimethyl-3-[(4-phenylpiperazin-1-YL)carbonyl]-cyclopropanecarboxylic acid
Vue d'ensemble
Description
2,2-Dimethyl-3-[(4-phenylpiperazin-1-YL)carbonyl]-cyclopropanecarboxylic acid is a chemical compound with the molecular formula C17H22N2O3 and a molecular weight of 302.37 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a cyclopropane carboxylic acid core with a 4-phenylpiperazine moiety attached via a carbonyl group . The exact spatial arrangement of these groups would require more detailed structural analysis such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 302.37 and a molecular formula of C17H22N2O3 . More specific properties such as melting point and IR ranges were not found in the retrieved data.Applications De Recherche Scientifique
Synthesis and Bioactivity
Cyclopropanecarboxylic acid derivatives, including those similar to the specified compound, have been used as leading compounds due to their biological activities. Research has demonstrated the preparation of N-(substituted) cyclopropanecarboxyl-N′-pyridin-2-yl thioureas, revealing that some derivatives exhibit excellent herbicidal and fungicidal activities (Tian et al., 2009).
Ring Opening and Enlargement
Studies on cyclopropene carboxylic acids, which share structural similarities with the compound , have explored the synthesis starting from specific diazirines and investigated their transformation into open-chain carboxylic acids and other derivatives (Schmitz et al., 1985).
Mass Spectrometry Characterization
The mass spectrometric behavior of stereo-isomeric cyclopropane amino acids, related to the specified compound, has been studied under atmospheric pressure ionization conditions. This research provides insights into the characterization of different stereoisomers and their specific fragmentation pathways, which are crucial for understanding the structural and functional aspects of such compounds (Cristoni et al., 2000).
Crystal Structure Analysis
Research on the structure and conformation of related cyclopropene and cyclopropanecarboxylic acids has been conducted, providing valuable information on their crystal structures and the effects of different substitutions on their conformations (Korp et al., 1983).
Orientations Futures
The future directions for research on this compound could include detailed studies on its synthesis, reactivity, and potential biological activity. Given the interest in related compounds for the treatment of Alzheimer’s disease , it could be of interest to explore whether this compound has similar activity.
Mécanisme D'action
Target of Action
The primary target of 2,2-Dimethyl-3-[(4-phenylpiperazin-1-YL)carbonyl]-cyclopropanecarboxylic acid is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in learning and memory .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft. The increased acetylcholine can then bind to more receptors on the post-synaptic neuron, enhancing the cholinergic transmission .
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway. By preventing the breakdown of acetylcholine, the compound enhances the signaling in this pathway. This can lead to improved cognitive function, particularly in conditions where cholinergic transmission is impaired, such as Alzheimer’s disease .
Pharmacokinetics
The compound’s molecular weight of 30237 suggests that it may have favorable absorption and distribution characteristics
Result of Action
The inhibition of AChE by 2,2-Dimethyl-3-[(4-phenylpiperazin-1-YL)carbonyl]-cyclopropanecarboxylic acid leads to an increase in acetylcholine levels. This can result in enhanced cognitive function, making the compound potentially useful in the treatment of diseases characterized by cognitive decline, such as Alzheimer’s disease .
Propriétés
IUPAC Name |
2,2-dimethyl-3-(4-phenylpiperazine-1-carbonyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-17(2)13(14(17)16(21)22)15(20)19-10-8-18(9-11-19)12-6-4-3-5-7-12/h3-7,13-14H,8-11H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUDMDXRASMIIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C(=O)N2CCN(CC2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)phenyl]acetamide](/img/structure/B3084538.png)
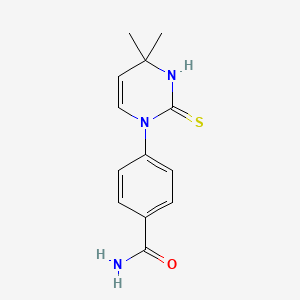

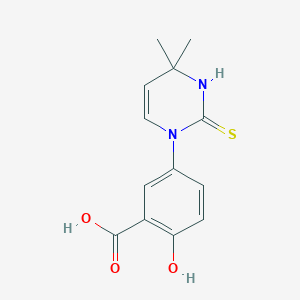
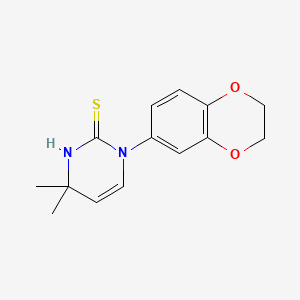
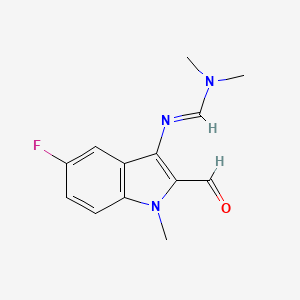
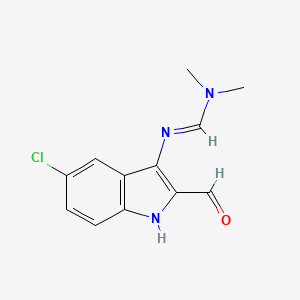
amine](/img/structure/B3084610.png)
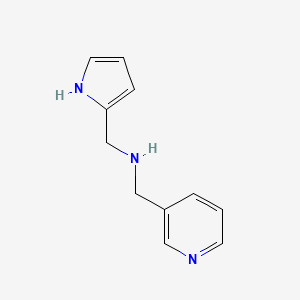
![3-{[(4-Methoxyphenyl)amino]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B3084616.png)
![3-{[(2-Hydroxyphenyl)amino]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B3084618.png)
![3-[(4-Ethylpiperazin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B3084630.png)
![3-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B3084642.png)